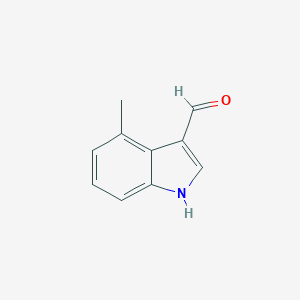

4-methyl-1H-indole-3-carbaldehyde

Descripción general

Descripción

4-methyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

The synthesis of 4-methyl-1H-indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions to form the indole ring. Another method involves the Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile or ethyl cyanoacetate, followed by dehydration and cyclization reactions .

Análisis De Reacciones Químicas

4-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in multicomponent reactions, forming complex molecules with diverse functional groups . Major products formed from these reactions include carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

4-Methyl-1H-indole-3-carbaldehyde serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its derivatives exhibit a range of biological activities, making them valuable in drug development.

Key Applications:

- Neurological Disorders: The compound is utilized in synthesizing drugs targeting conditions such as Alzheimer's and Parkinson's disease due to its ability to influence neurotransmitter systems .

- Antioxidant and Antimicrobial Activities: Research indicates that derivatives of this compound possess antioxidant properties, which can mitigate oxidative stress-related diseases. Additionally, they show antimicrobial activity effective against various pathogens.

Agrochemical Applications

The compound has been investigated for its role in developing agrochemicals, particularly as a more targeted approach to pest control compared to traditional methods.

Key Features:

- Pest Control Agents: Studies have shown that this compound can be modified to create effective insecticides with lower environmental impact .

Biochemical Research

In biochemical studies, this compound is used as a reagent in various assays to explore enzyme activities and metabolic pathways.

Case Studies:

- Enzyme Inhibition Studies: Researchers have utilized this compound to investigate its inhibitory effects on specific enzymes involved in metabolic disorders, providing insights into potential therapeutic targets .

Material Science

Recent research has explored the potential applications of this compound in material science, particularly in organic electronics and photonic devices.

Applications:

- Organic Electronics: The compound's electronic properties make it a candidate for developing organic semiconductors and photovoltaic materials .

Flavoring and Fragrance Industry

The unique aromatic properties of this compound make it useful in formulating flavoring agents and fragrances.

Applications:

- Consumer Products: It enhances the sensory profiles of various consumer products, contributing to the development of new flavors and scents .

Data Tables

| Application Area | Specific Use Cases | Biological Activity |

|---|---|---|

| Pharmaceutical | Drug synthesis for neurological disorders | Antioxidant, antimicrobial |

| Agrochemical | Development of targeted pest control agents | Pest management |

| Biochemical Research | Enzyme inhibition studies | Insights into metabolic pathways |

| Material Science | Organic electronics and photonic devices | Electronic properties |

| Flavoring & Fragrance | Formulation of flavoring agents | Enhances sensory profiles |

Mecanismo De Acción

The mechanism of action of 4-methyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can undergo nucleophilic addition reactions, forming intermediates that participate in further chemical transformations. These reactions often involve the formation of covalent bonds with target molecules, leading to the desired biological effects .

Comparación Con Compuestos Similares

4-methyl-1H-indole-3-carbaldehyde is similar to other indole derivatives, such as 1-methylindole-3-carboxaldehyde and 5-methoxy-1-methyl-1H-indole-3-carbaldehyde . its unique structure and functional groups make it distinct in terms of its reactivity and applications. The presence of the methyl group at the 4-position of the indole ring enhances its chemical properties, making it a valuable compound for various synthetic and research purposes .

Actividad Biológica

4-Methyl-1H-indole-3-carbaldehyde is an indole derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their significant roles in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Target Interactions

Indole derivatives, including this compound, interact with various biological targets, including enzymes and receptors. These interactions can modulate signaling pathways critical for cellular function. For instance, this compound has been shown to influence the NF-κB signaling pathway, which is pivotal in regulating immune responses and cell survival .

Biochemical Pathways

The compound exhibits a range of biological activities such as:

- Anticancer : Indole derivatives are known to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins .

- Anti-inflammatory : The compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation.

- Antimicrobial : Studies indicate that it possesses activity against various bacterial strains, making it a candidate for antibiotic development .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Activity : A study demonstrated that this compound inhibited the proliferation of breast cancer cells (MCF-7) by inducing cell cycle arrest at the G2/M phase and promoting apoptosis through mitochondrial pathways .

- Anti-inflammatory Effects : Research indicated that this compound significantly decreased the production of nitric oxide and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.

- Antimicrobial Properties : In vitro assays showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Propiedades

IUPAC Name |

4-methyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-3-2-4-9-10(7)8(6-12)5-11-9/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXMKZTMGJSTKPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376210 | |

| Record name | 4-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4771-48-6 | |

| Record name | 4-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.